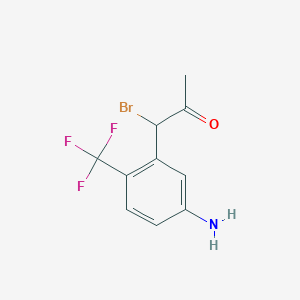
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one typically involves multiple steps, including the introduction of the trifluoromethyl group and the bromopropanone moiety. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Bromination: The intermediate is then subjected to bromination to introduce the bromine atom at the desired position.
Ketone Formation: The final step involves the formation of the ketone group through a suitable reaction, such as the Friedel-Crafts acylation.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group plays a crucial role in stabilizing the intermediate species.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with the target.
Comparaison Avec Des Composés Similaires
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-iodopropan-2-one: The presence of iodine instead of bromine can result in different chemical properties and reactivity.
1-(5-Amino-2-(trifluoromethyl)phenyl)-1-fluoropropan-2-one: The fluorine atom provides unique properties, such as increased stability and different reactivity compared to bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H9BrF3NO |
|---|---|
Poids moléculaire |
296.08 g/mol |
Nom IUPAC |
1-[5-amino-2-(trifluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(16)9(11)7-4-6(15)2-3-8(7)10(12,13)14/h2-4,9H,15H2,1H3 |
Clé InChI |
NPLIXRNOJSNPQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)N)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


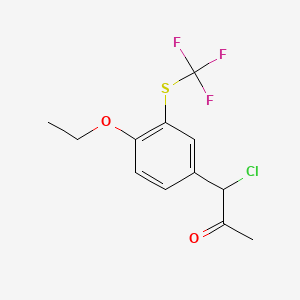
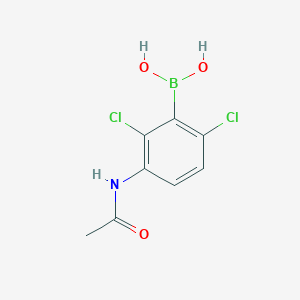

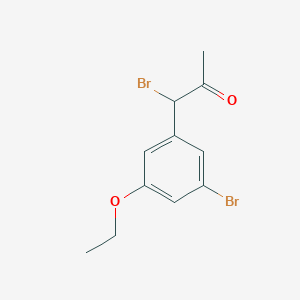

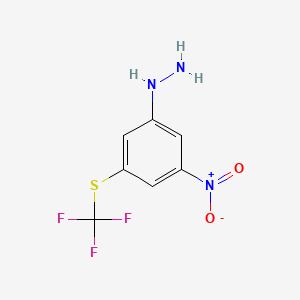


![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14042675.png)

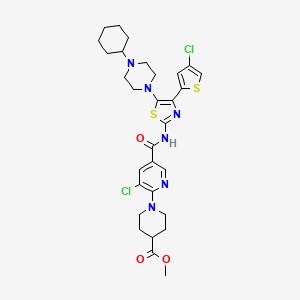

![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)

